4-[(2-chloro-6-fluorobenzyl)amino]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-chloro-6-fluorobenzyl)amino]benzenesulfonamide, also known as CFTR inhibitor-172, is a small molecule compound that has been widely used in scientific research for its ability to selectively inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) protein.
Wirkmechanismus
4-[(2-chloro-6-fluorobenzyl)amino]benzenesulfonamide inhibitor-172 binds to a specific site on the 4-[(2-chloro-6-fluorobenzyl)amino]benzenesulfonamide protein, known as the regulatory domain, and prevents its activation by ATP. This results in the inhibition of 4-[(2-chloro-6-fluorobenzyl)amino]benzenesulfonamide-mediated chloride and bicarbonate transport across epithelial cells, leading to changes in fluid and electrolyte homeostasis.
Biochemical and Physiological Effects:
4-[(2-chloro-6-fluorobenzyl)amino]benzenesulfonamide inhibitor-172 has been shown to cause a dose-dependent inhibition of 4-[(2-chloro-6-fluorobenzyl)amino]benzenesulfonamide activity in various cell types and tissues, including airway epithelial cells, intestinal cells, and sweat gland ducts. It has also been shown to reduce mucus secretion and improve lung function in animal models of cystic fibrosis. However, its effects on other ion channels and transporters are limited, making it a specific inhibitor of 4-[(2-chloro-6-fluorobenzyl)amino]benzenesulfonamide.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(2-chloro-6-fluorobenzyl)amino]benzenesulfonamide inhibitor-172 has several advantages for use in lab experiments, including its high potency, selectivity, and stability. It can be easily synthesized and purified, making it readily available for use in research. However, its limitations include its potential off-target effects, as well as the need for careful dosing and administration to avoid toxicity.
Zukünftige Richtungen
There are several future directions for research on 4-[(2-chloro-6-fluorobenzyl)amino]benzenesulfonamide inhibitor-172, including the development of more potent and selective 4-[(2-chloro-6-fluorobenzyl)amino]benzenesulfonamide inhibitors, the investigation of its effects on 4-[(2-chloro-6-fluorobenzyl)amino]benzenesulfonamide function and regulation in different tissues and disease models, and the exploration of its potential therapeutic applications in cystic fibrosis and other 4-[(2-chloro-6-fluorobenzyl)amino]benzenesulfonamide-related diseases. Additionally, the use of 4-[(2-chloro-6-fluorobenzyl)amino]benzenesulfonamide inhibitor-172 in combination with other drugs or therapies may provide new avenues for the treatment of 4-[(2-chloro-6-fluorobenzyl)amino]benzenesulfonamide-related disorders.
Synthesemethoden
4-[(2-chloro-6-fluorobenzyl)amino]benzenesulfonamide inhibitor-172 can be synthesized through a multi-step process involving the reaction of 2-chloro-6-fluorobenzylamine with 4-nitrobenzenesulfonyl chloride, followed by reduction and deprotection steps. The final product is obtained in high yield and purity, making it suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
4-[(2-chloro-6-fluorobenzyl)amino]benzenesulfonamide inhibitor-172 has been extensively used in scientific research to study the role of 4-[(2-chloro-6-fluorobenzyl)amino]benzenesulfonamide in various physiological and pathological processes, including cystic fibrosis, diarrhea, and polycystic kidney disease. It has been shown to selectively inhibit 4-[(2-chloro-6-fluorobenzyl)amino]benzenesulfonamide activity without affecting other ion channels, making it a valuable tool for investigating 4-[(2-chloro-6-fluorobenzyl)amino]benzenesulfonamide function and regulation.
Eigenschaften
IUPAC Name |
4-[(2-chloro-6-fluorophenyl)methylamino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClFN2O2S/c14-12-2-1-3-13(15)11(12)8-17-9-4-6-10(7-5-9)20(16,18)19/h1-7,17H,8H2,(H2,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKONLEONCQQZHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CNC2=CC=C(C=C2)S(=O)(=O)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.